gamma-stearolactone chemical structure and properties
gamma-stearolactone chemical structure and properties
An In-Depth Technical Guide to γ-Stearolactone: Structure, Properties, and Applications
Introduction
γ-Stearolactone, also known by its IUPAC name 5-tetradecyloxolan-2-one and synonymously as γ-octadecalactone, is a saturated fatty lactone that has garnered significant interest across various scientific and industrial domains.[1][2] Structurally, it is a five-membered cyclic ester featuring a long, 14-carbon (tetradecyl) alkyl chain. This molecule is a key intermediate in chemical synthesis and a functional ingredient in the food and cosmetics industries.[2] Its utility stems from its distinct physicochemical properties and its role as a precursor to valuable derivatives such as C18 branched saturated fatty acids (BSFAs), which are integral components in high-performance lubricants and cosmetics.[2] This guide provides a comprehensive technical overview of γ-stearolactone, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and applied sciences.
Chemical Structure and Identification
The molecular identity of γ-stearolactone is defined by its specific arrangement of atoms and is confirmed through various spectroscopic and analytical methods.
Molecular Formula: C₁₈H₃₄O₂[1][2]
Molecular Weight: 282.5 g/mol [1][2]
IUPAC Name: 5-tetradecyloxolan-2-one[1][3]
Synonyms: γ-Octadecalactone, 4-Octadecanolide, 5-Tetradecyldihydro-2(3H)-furanone, Octadecanoic acid, 4-hydroxy-, gamma-lactone.[1][4][5]
CAS Registry Number: 502-26-1[2][5]
Caption: Chemical structure of γ-Stearolactone (5-tetradecyloxolan-2-one).
Physicochemical Properties
The physical and chemical characteristics of γ-stearolactone dictate its behavior in various matrices and are crucial for its application and formulation.
| Property | Value | Reference |
| Appearance | Clear colorless liquid or colorless solid | [1][2] |
| Aroma | Very weak, waxy, fatty | [1][2] |
| Melting Point | 36.0 - 40.0 °C | [6] |
| Boiling Point | 374.0 °C (at 760 mm Hg) | [6] |
| Flash Point | 157.2 °C (315.0 °F) | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
| FEMA Number | 4446 | [1] |
| JECFA Number | 1998 | [7] |
Synthesis and Structural Elucidation
Synthesis
The primary route for synthesizing γ-stearolactone is through the intramolecular cyclization (lactonization) of a γ-hydroxy stearic acid derivative.[2] This reaction is typically catalyzed by an acid under anhydrous conditions to favor the formation of the cyclic ester over intermolecular polymerization or other side reactions.[2] Biotechnological routes, often employing specific yeast strains like Yarrowia lipolytica or fungi from the genus Mucor, have also been developed for the production of various γ-lactones from fatty acid precursors, offering a pathway to enantiomerically pure products.[8][9]
Caption: General workflow for the acid-catalyzed synthesis of γ-stearolactone.
Experimental Protocol: Acid-Catalyzed Lactonization
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Reagent Preparation: Dissolve the γ-hydroxy stearic acid precursor in a suitable anhydrous, non-polar solvent (e.g., toluene, hexane) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to the solution.[2]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel (using an eluent system like ethyl acetate/hexane) or by recrystallization from a non-polar solvent to yield pure γ-stearolactone.[2]
Structural Elucidation
The identity and purity of synthesized γ-stearolactone are confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the characteristic lactone carbonyl (C=O) group is confirmed by a strong absorption band around 1760 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals a characteristic signal for the proton on the carbon atom bearing the ester oxygen (the γ-carbon) in the range of δ 4.2–4.5 ppm.[2] ¹³C NMR data is also available for full structural confirmation.[1][4]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]
Applications and Industrial Significance
γ-Stearolactone's unique properties make it a versatile compound in several industries.
Flavor and Fragrance Industry
γ-Stearolactone is recognized as a flavoring agent by both the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] It imparts a very weak, waxy, and fatty aroma with a savory flavor profile.[1] It is used in a variety of food products, including baked goods, frozen dairy, and beverages, to enhance and modify flavor profiles.[2]
Cosmetics and Lubricants
A significant industrial application of γ-stearolactone is its use as a precursor for producing C18 branched saturated fatty acids (BSFAs).[2] The acid-catalyzed ring-opening of the lactone is a key step in this process.[2] BSFAs are highly valued in the cosmetics industry for their emollient properties and in the formulation of high-performance lubricants due to their excellent thermal and oxidative stability.
Chemical Synthesis
As a versatile intermediate, γ-stearolactone can undergo various chemical transformations:
-
Hydrolysis: It can be hydrolyzed to produce γ-hydroxystearic acid, which serves as an important intermediate for synthesizing surfactants and emulsifiers.[2]
-
Oxidation and Reduction: The molecule can participate in oxidation reactions to yield mono- and dicarboxylic acids or undergo reduction to form the corresponding diols, further expanding its utility as a building block in organic synthesis.[2]
Safety and Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated γ-stearolactone and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1] It is listed in the FDA's "Substances Added to Food" inventory, affirming its status for use in food applications.[1]
Conclusion
γ-Stearolactone is a molecule of considerable scientific and industrial importance. Its well-defined chemical structure and physicochemical properties underpin its utility as a specialty flavoring agent and, more significantly, as a critical intermediate in the synthesis of high-value chemicals for the cosmetics and lubricant industries. The established methods for its synthesis and purification, coupled with a favorable safety profile, ensure its continued relevance and application in diverse fields of chemical science and technology.
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